

Spectroscopic Profile of 2-Chloro-6fluorobenzaldehyde: A Technical Guide

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Compound of Interest		
Compound Name:	2-Chloro-6-fluorobenzaldehyde	
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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-6-fluorobenzaldehyde** (CAS No. 387-45-1), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data and the methodologies for their acquisition.

Molecular Structure and Properties

2-Chloro-6-fluorobenzaldehyde is a disubstituted benzaldehyde with the chemical formula C₇H₄ClFO.[2][3][4][5] Its structure, featuring a chlorine and a fluorine atom ortho to the aldehyde group, gives rise to a unique spectroscopic signature.

Table 1: Physicochemical Properties of 2-Chloro-6-fluorobenzaldehyde

Property	Value
Molecular Weight	158.56 g/mol [2][4][5][6]
Appearance	White to yellow crystalline solid[6]
Melting Point	32-35 °C[5]
CAS Number	387-45-1[2][3][4][5]



Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chloro-6-fluorobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 2: ¹H NMR Spectroscopic Data for **2-Chloro-6-fluorobenzaldehyde**

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
10.4	S	-	Aldehydic proton (- CHO)
7.6-7.8	m	-	Aromatic protons
7.2-7.4	m	-	Aromatic protons

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The data presented is a representative spectrum.

Table 3: 13C NMR Spectroscopic Data for 2-Chloro-6-fluorobenzaldehyde



Chemical Shift (ppm)	Assignment
187.0 (d, J=~3 Hz)	C=O (Aldehyde)
162.5 (d, J=~260 Hz)	C-F
136.0 (d, J=~4 Hz)	C-Cl
133.0 (d, J=~10 Hz)	Aromatic CH
127.0 (d, J=~3 Hz)	Aromatic C-CHO
126.0 (d, J=~22 Hz)	Aromatic CH
118.0 (d, J=~22 Hz)	Aromatic CH

Note: The carbon attached to fluorine and adjacent carbons exhibit splitting due to C-F coupling. The assignments are based on predicted values and require confirmation by 2D NMR techniques for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Absorption Bands for 2-Chloro-6-fluorobenzaldehyde

Wavenumber (cm⁻¹)	Intensity	Assignment
3050-3100	Medium	Aromatic C-H stretch
2850-2950	Medium	Aldehydic C-H stretch
1700-1720	Strong	C=O stretch (Aldehyde)
1580-1600	Medium-Strong	Aromatic C=C stretch
1450-1480	Medium-Strong	Aromatic C=C stretch
1200-1250	Strong	C-F stretch
780-820	Strong	C-Cl stretch



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data for 2-Chloro-6-fluorobenzaldehyde

m/z	Relative Intensity (%)	Assignment
158/160	High	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Chlorine)
157/159	High	[M-H]+
129/131	Medium	[M-CHO]+
94	Medium	[C ₆ H ₃ F] ⁺
75	Low	[C ₆ H ₃]+

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **2-Chloro-6-fluorobenzaldehyde**.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of 2-Chloro-6-fluorobenzaldehyde is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.
- The solution is vortexed to ensure homogeneity.

¹H NMR Spectroscopy:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Parameters:



Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

Spectral width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR Spectroscopy:

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

· Parameters:

Number of scans: 1024-4096 (or more, depending on concentration)

Relaxation delay: 2-5 seconds

Pulse program: Proton-decoupled

Spectral width: 0 to 200 ppm

o Temperature: 298 K

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small amount of solid 2-Chloro-6-fluorobenzaldehyde is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:



• Instrument: A benchtop FTIR spectrometer.

Parameters:

∘ Spectral range: 4000-400 cm⁻¹

∘ Resolution: 4 cm⁻¹

Number of scans: 16-32

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

- A dilute solution of 2-Chloro-6-fluorobenzaldehyde in a volatile solvent (e.g., methanol, dichloromethane) is prepared.
- The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

- Instrument: A mass spectrometer equipped with an electron ionization source.
- Parameters:

Ionization energy: 70 eV.[7]

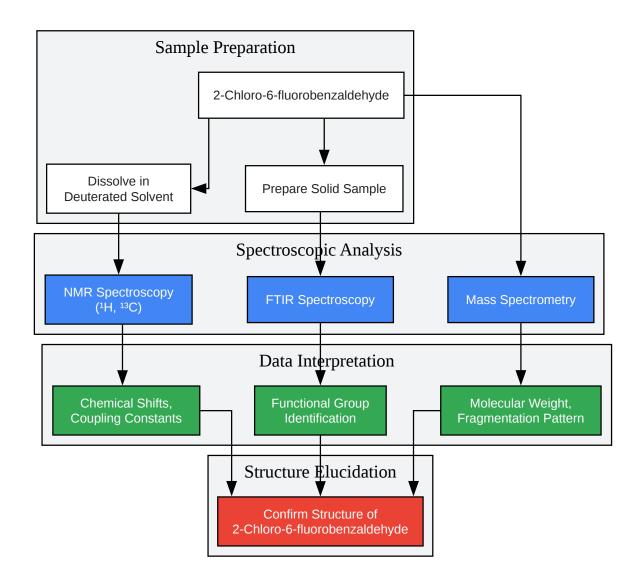
Mass range: m/z 40-400

Source temperature: 200-250 °C

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-Chloro-6-fluorobenzaldehyde**.





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Caption: Logical workflow for the spectroscopic analysis of **2-Chloro-6-fluorobenzaldehyde**.

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